molecular formula C11H9F3N2O3 B11850246 2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11850246
M. Wt: 274.20 g/mol
InChI Key: YHBXVGMZKHNCAT-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that features a trifluoromethyl group, a nitro group, and a quinoline derivative. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Nitro Group: Nitration of the quinoline derivative using nitric acid and sulfuric acid.

    Attachment of the Trifluoromethyl Group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction of Nitro Group: Formation of 2,2,2-trifluoro-1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone.

    Substitution Reactions: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: Study of its interactions with biological targets to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoro-1-(6-nitroquinolin-1(2H)-yl)ethanone: Lacks the dihydro component.

    2,2,2-trifluoro-1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone: Amino group instead of nitro group.

Uniqueness

The presence of both the trifluoromethyl group and the nitro group in the dihydroquinoline framework makes 2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C11H9F3N2O3

Molecular Weight

274.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H9F3N2O3/c12-11(13,14)10(17)15-5-1-2-7-6-8(16(18)19)3-4-9(7)15/h3-4,6H,1-2,5H2

InChI Key

YHBXVGMZKHNCAT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])N(C1)C(=O)C(F)(F)F

Origin of Product

United States

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